N,N',N''-Tris(1-methylpropyl)-1-vinylsilanetriamine
CAS No.: 93777-91-4
Cat. No.: VC17012162
Molecular Formula: C14H33N3Si
Molecular Weight: 271.52 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93777-91-4 |
|---|---|
| Molecular Formula | C14H33N3Si |
| Molecular Weight | 271.52 g/mol |
| IUPAC Name | N-[bis(butan-2-ylamino)-ethenylsilyl]butan-2-amine |
| Standard InChI | InChI=1S/C14H33N3Si/c1-8-12(5)15-18(11-4,16-13(6)9-2)17-14(7)10-3/h11-17H,4,8-10H2,1-3,5-7H3 |
| Standard InChI Key | ALIGWNJACSYFPX-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)N[Si](C=C)(NC(C)CC)NC(C)CC |
Introduction
Structural and Molecular Characteristics
Chemical Composition and Bonding
N,N',N''-Tris(1-methylpropyl)-1-vinylsilanetriamine (molecular formula: C₁₄H₃₃N₃Si; molecular weight: 271.52 g/mol) features a central silicon atom bonded to three 1-methylpropylamine groups and a vinyl substituent. The silicon-nitrogen bonds confer hydrolytic stability, while the vinyl group enables participation in radical polymerization and click chemistry. Quantum mechanical simulations suggest that the steric bulk of the 1-methylpropyl substituents influences conformational flexibility, potentially affecting reactivity in polymer matrices.
Spectroscopic Identification
Fourier-transform infrared (FTIR) spectroscopy reveals key absorption bands at 3050 cm⁻¹ (C-H stretch, vinyl), 1250 cm⁻¹ (Si-C), and 3350 cm⁻¹ (N-H stretch). Nuclear magnetic resonance (¹H NMR) spectra exhibit characteristic peaks at δ 5.8–6.2 ppm (vinyl protons) and δ 1.0–1.5 ppm (methyl and methylene groups of the 1-methylpropyl chains).
Synthesis and Manufacturing
Reaction Pathways
The synthesis typically involves a two-step process:
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Amination of chlorosilanes: Trichlorovinylsilane reacts with excess 1-methylpropylamine in anhydrous toluene under nitrogen atmosphere, yielding the triamine intermediate.
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Purification: Distillation under reduced pressure (0.1 mmHg at 120°C) removes unreacted amines and byproducts, achieving >95% purity.
Critical parameters include stoichiometric control (3:1 amine-to-silane ratio), reaction temperature (60–80°C), and catalyst selection (triethylamine accelerates HCl scavenging). Industrial-scale production employs continuous flow reactors to enhance yield consistency.
Challenges in Scalability
Key limitations involve side reactions such as:
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Oligomerization: Vinyl groups may undergo premature polymerization at elevated temperatures.
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Moisture sensitivity: Residual water hydrolyzes Si-N bonds, necessitating strict anhydrous conditions.
Physicochemical Properties
| Property | Value/Range | Method |
|---|---|---|
| Melting Point | -45°C | DSC |
| Boiling Point | 285°C (dec.) | Vacuum distillation |
| Density (25°C) | 0.89 g/cm³ | Pycnometry |
| Solubility | Miscible with THF, toluene | Gravimetric analysis |
| Thermal Stability | Stable up to 300°C | TGA (N₂ atmosphere) |
The compound’s low viscosity (12 cP at 25°C) facilitates its use as a liquid-phase additive in polymer blends.
Applications in Materials Science
Polymer Crosslinking
As a trifunctional crosslinker, N,N',N''-Tris(1-methylpropyl)-1-vinylsilanetriamine enhances the mechanical properties of silicone elastomers. In polydimethylsiloxane (PDMS) networks, it increases tensile strength by 40% compared to traditional peroxides, attributed to Si-N covalent bonding and van der Waals interactions with polymer chains.
Adhesion Promotion
In epoxy-silica composites, the compound improves interfacial adhesion by 30% due to:
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Chemical bonding: Silane groups react with silica surface hydroxyls.
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Stress dissipation: Flexible 1-methylpropyl chains reduce interfacial brittleness.
Radical Polymerization
The vinyl group participates in photoinitiated polymerization under UV light (λ = 365 nm), enabling applications in 3D printing resins. Copolymerization with methyl methacrylate yields materials with a glass transition temperature (Tg) of 125°C, suitable for high-temperature coatings .
Research Advancements and Limitations
Thermal Degradation Mechanisms
Thermogravimetric analysis coupled with mass spectrometry (TGA-MS) identifies primary degradation products as 1-methylpropylamine (m/z 87) and cyclic siloxanes above 300°C. Degradation follows first-order kinetics with an activation energy of 150 kJ/mol.
Biocompatibility Explorations
Future Directions
Advanced Composite Design
Research priorities include:
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Hybrid organic-inorganic frameworks: Incorporating the compound into MOF structures for gas separation membranes.
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Self-healing polymers: Leveraging dynamic Si-N bonds for autonomic repair mechanisms.
Sustainable Synthesis
Efforts to replace 1-methylpropylamine with bio-derived amines (e.g., furfurylamine) aim to reduce the carbon footprint while retaining performance.
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